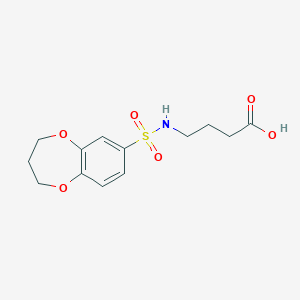

4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)-4-oxobutanoic acid” is an aromatic ether . It is a derivative of 3,4-Dihydro-2H-1,5-benzodioxepin .

Molecular Structure Analysis

The molecular formula of the compound is C13H14O5 . The InChI code is1S/C13H14O5/c14-10(3-5-13(15)16)9-2-4-11-12(8-9)18-7-1-6-17-11/h2,4,8H,1,3,5-7H2,(H,15,16) . The molecular weight is 250.25 g/mol . Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.25 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Applications De Recherche Scientifique

Catalysis and Proton Conductivity

Research has shown the potential of sulfonamide-based metal-organic frameworks (MOFs) for acid catalysis and proton conductivity. For instance, sulfated MOFs have been found to exhibit catalytic activity and high proton conductivity, making them suitable for applications in catalysis and fuel cells (Goesten et al., 2011).

Synthesis and Chemical Reactions

Sulfonamides have been explored as intermediates in various chemical reactions, including the synthesis of oxenium ions and the investigation of their reactive intermediates. Although these compounds exhibit a range of reactions, their potential to generate oxenium ions has been a subject of study, suggesting applications in synthetic chemistry and materials science (Novak et al., 2007).

Immunoassay and Sensitivity Improvement

The development of immunoassays for sulfonamides demonstrates the application of sulfonamide-based haptens to produce antibodies with high sensitivity and specificity. This approach has potential applications in environmental monitoring and food safety, where detecting sulfonamide residues is crucial (Wang et al., 2013).

Green Chemistry

Sulfonamide compounds have been utilized in green chemistry applications, such as the eco-friendly synthesis of sulfonamide and sulfonate carboxylic acid derivatives. These methods prioritize environmentally benign conditions, highlighting the role of sulfonamides in promoting sustainable chemical practices (Almarhoon et al., 2019).

Drug Design

In the realm of drug design, the sulfonamide group is a crucial functional group, with applications ranging from antibacterial agents to inhibitors of various enzymes. The versatility of the sulfonamide group in medicinal chemistry underscores its significance in the development of new therapeutics (Kalgutkar et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6S/c15-13(16)3-1-6-14-21(17,18)10-4-5-11-12(9-10)20-8-2-7-19-11/h4-5,9,14H,1-3,6-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGYIUYEIZSBOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)NCCCC(=O)O)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2852101.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2852104.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2852105.png)

![1-Tert-butyl-4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2852108.png)

![2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline](/img/structure/B2852121.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2852122.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2852123.png)